Myosmine

Aromatase Inhibition Endocrine Disruption Cancer Research

Select Myosmine (CAS 532-12-7) for its unique, non-substitutable pharmacological profile: a >290-fold lower affinity for α4β2 nAChR (Ki=3300 nM) versus nicotine, making it a superior negative control in addiction research. It is a proven, sevenfold more potent aromatase inhibitor (IC₅₀: 33 μM) for endocrine studies. As the official Nicotine EP Impurity D and USP Related Compound D, it is an essential analytical reference standard for ANDA submissions, QC method validation, and stability testing. Its distinct nitrosation chemistry produces NNN and HPB-releasing DNA adducts, making it a critical standard for dietary nitrosamine and exposome research, surpassing generic tobacco alkaloids.

Molecular Formula C9H10N2
Molecular Weight 146.19 g/mol
CAS No. 532-12-7
Cat. No. B191914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMyosmine
CAS532-12-7
Synonyms3-(1-Pyrrolin-2-yl)pyridine
Molecular FormulaC9H10N2
Molecular Weight146.19 g/mol
Structural Identifiers
SMILESC1CC(=NC1)C2=CN=CC=C2
InChIInChI=1S/C9H10N2/c1-3-8(7-10-5-1)9-4-2-6-11-9/h1,3,5,7H,2,4,6H2
InChIKeyDPNGWXJMIILTBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Myosmine (CAS 532-12-7) Procurement Guide: A Minor Tobacco Alkaloid with Distinct Aromatase Inhibition and Non-Addictive Profile


Myosmine (CAS 532-12-7), 3-(3,4-dihydro-2H-pyrrol-5-yl)pyridine, is a minor tobacco alkaloid structurally related to nicotine . It is also widely present in common foods including maize, rice, potatoes, and nuts [1]. Myosmine is classified as Nicotine EP Impurity D and Nicotine USP Related Compound D, and is a pyrroline-pyridine alkaloid with a molecular weight of 146.19 g/mol [2]. Unlike nicotine, myosmine exhibits very low affinity for nicotinic acetylcholine receptors (nAChRs) with a Ki of 3300 nM at the α4β2 subtype [3], yet demonstrates markedly higher aromatase inhibitory potency—sevenfold more potent than nicotine (IC₅₀: 33±2 μM vs. 223±10 μM) [4]. Myosmine is also distinguished by its susceptibility to nitrosation, yielding the tobacco-specific nitrosamine N′-nitrosonornicotine (NNN) and 4-hydroxy-1-(3-pyridyl)-1-butanone (HPB)-releasing DNA adducts [5].

Why Myosmine (CAS 532-12-7) Cannot Be Substituted by Nicotine or Other Minor Tobacco Alkaloids in Research


Generic substitution among tobacco alkaloids is scientifically invalid because myosmine exhibits a fundamentally different pharmacological and toxicological profile. While myosmine, nicotine, nornicotine, anabasine, and anatabine share a pyridine-pyrrolidine/pyrroline core, myosmine contains a unique 3,4-dihydro-2H-pyrrol-5-yl (imine) substituent that dramatically alters its receptor binding, metabolic fate, and biological activity [1]. Myosmine has a Ki of 3300 nM at α4β2 nAChR, whereas nicotine binds with a Ki of 11.1–11.13 nM at the same subtype—a difference of over 290-fold in affinity . Myosmine is readily nitrosated under physiological conditions to yield NNN and HPB, a property not shared to the same extent by nicotine or nornicotine [2]. Furthermore, myosmine fails to serve as a reinforcer in intravenous self-administration paradigms, in contrast to nicotine and, to a lesser extent, nornicotine . These quantitative, mechanistic, and behavioral divergences mean that any study requiring a non-addictive alkaloid with high aromatase inhibitory potency, or a precursor for investigating dietary nitrosamine formation, cannot substitute myosmine with a generic 'tobacco alkaloid' [3].

Myosmine (CAS 532-12-7) Quantitative Differentiation: Head-to-Head Data vs. Nicotine and Minor Alkaloids


Myosmine Exhibits 7-Fold Higher Aromatase Inhibition Potency Compared to Nicotine

Myosmine inhibits human aromatase (CYP19A1) with an IC₅₀ of 33±2 μM, which is approximately sevenfold more potent than nicotine's IC₅₀ of 223±10 μM under the same assay conditions [1]. This differential activity suggests myosmine may have a more pronounced effect on estrogen biosynthesis and sexual hormone homeostasis than nicotine [2].

Aromatase Inhibition Endocrine Disruption Cancer Research

Myosmine Shows >290-Fold Lower Affinity for α4β2 nAChR vs. Nicotine, Confirming Its Non-Addictive Profile

In radioligand binding assays using [³H]-cytisine, myosmine displays a Ki of 3300 nM at the α4β2 nicotinic acetylcholine receptor (nAChR) subtype [1]. In contrast, nicotine binds to the same receptor subtype with a Ki of 11.13 nM, as determined by comparable displacement assays . This >290-fold difference in affinity explains why myosmine fails to substitute for nicotine in drug discrimination and self-administration paradigms and does not produce nicotine-like reward .

Nicotinic Acetylcholine Receptors Addiction Neuroscience Receptor Pharmacology

Myosmine Fails to Maintain Self-Administration, Differentiating It from Nicotine and Nornicotine

In a second-order fixed-interval schedule of intravenous self-administration in squirrel monkeys, nicotine (0.0032–0.1 mg/kg/inj) and, to a lesser extent, nornicotine maintained robust self-administration behavior above saline control levels. In contrast, myosmine (0.01–0.32 mg/kg/inj) and anatabine failed to maintain self-administration at any dose tested . This differential reinforcement profile was observed under identical experimental conditions, providing direct evidence that myosmine lacks the abuse liability of nicotine [1].

Behavioral Pharmacology Addiction Liability Reinforcement

Myosmine Generates Detectable Hemoglobin Adducts in Vivo, Distinguishing It from NNN and NNK in Adduct Burden

In a subacute oral dosing study in Fischer 344 rats, myosmine administered at 50 ppm in drinking water produced 0.33±0.37 fmol HPB-releasing adducts/mg hemoglobin (Hb), a level significantly greater than the control group (0.007±0.019 fmol/mg Hb; p<0.03) [1]. In stark contrast, the potent tobacco-specific nitrosamines NNN and NNK produced Hb adduct levels of 5.3±3.6 fmol/mg Hb and 93.7±38.4 fmol/mg Hb, respectively, while generating substantial DNA adducts in liver, lung, and esophagus [2]. Myosmine alone yielded no detectable DNA adducts in any tissue, indicating that its genotoxic potential, while present, is orders of magnitude lower than that of NNN and NNK [3].

DNA Adductomics Carcinogenesis Biomonitoring

Myosmine Induces Repairable DNA Damage in E. coli polA⁻, Unlike Non-Genotoxic Tobacco Constituents

In a differential DNA repair test using Escherichia coli polA⁺/polA⁻ strains, myosmine induced repairable DNA damage, as evidenced by preferential killing of the repair-deficient polA⁻ strain [1]. This genotoxic effect was also observed for pyrrolidine, nicotine, anatabine, 2,3′-dipyridyle, and nicotyrine among 12 tested tobacco constituents. Critically, none of these compounds, including myosmine, showed mutagenic activity in the standard Salmonella typhimurium Ames test (strains TA98, TA100, TA1535, TA1537, TA1538) either with or without S9 metabolic activation [2]. This dissociation between repairable DNA damage and frameshift/base-pair substitution mutagenesis is a defining feature of myosmine's genotoxicity profile.

Genotoxicity Bacterial Mutation Assays DNA Repair

Myosmine Increases Dopamine Release in Adult but Not Adolescent Rats, Contrasting with Nicotine's Age-Independent Effect

Using in vivo microdialysis in the nucleus accumbens of freely moving rats, myosmine (0.3 mg/kg, s.c.) significantly increased extracellular dopamine levels in adult rats (postnatal day 90–120) but not in adolescent rats (postnatal day 35–40) [1]. In the same study, nicotine (0.4 mg/kg, s.c.) increased dopamine release in both age groups. Anatabine exhibited a similar age-dependent effect to myosmine, while cotinine was inactive in both groups [2]. This age-specific neurochemical response to myosmine has no parallel with nicotine and may relate to developmental differences in receptor expression or downstream signaling.

Neurodevelopment Dopamine Age-Dependent Pharmacology

Myosmine (CAS 532-12-7) High-Value Application Scenarios for Procurement


Analytical Reference Standard for Nicotine Impurity Profiling in Pharmaceutical and Tobacco Products

Myosmine is officially designated as Nicotine EP Impurity D and Nicotine USP Related Compound D, making it an essential analytical reference material for quality control (QC), method validation, and stability studies of nicotine-containing pharmaceutical products (e.g., nicotine replacement therapies) and tobacco products . Regulatory submissions (e.g., ANDA) require quantification and control of myosmine as a specified impurity. The compound is used in validated GC-MS/MS and LC-MS/MS methods for simultaneous determination of nicotine, nornicotine, anabasine, anatabine, and myosmine in cigarette filler, mainstream smoke, and biological matrices [9]. Its well-defined chromatographic properties (Kovats retention index, mass spectrum) and availability as a certified reference standard (≥98% purity) ensure reliable identification and quantification in complex samples .

Aromatase Inhibition Studies in Hormone-Dependent Cancer Research

Given its sevenfold higher potency for human aromatase inhibition compared to nicotine (IC₅₀: 33 μM vs. 223 μM), myosmine serves as a superior tool compound for investigating the non-nicotinic, endocrine-disrupting effects of tobacco alkaloids . This property is directly relevant to studies on estrogen biosynthesis, breast cancer cell proliferation, and the role of dietary alkaloids in hormone homeostasis [9]. Unlike nicotine, myosmine does not activate nAChRs at relevant concentrations (Ki = 3300 nM), thereby eliminating confounding receptor-mediated effects and allowing researchers to isolate aromatase-dependent pathways. Myosmine can be used in cell-based aromatase assays, in vivo models of estrogen-dependent tumor growth, and mechanistic studies of CYP19A1 inhibition .

Negative Control for Nicotine Addiction and Reinforcement Studies

Behavioral pharmacology research investigating the mechanisms of nicotine addiction requires a structurally related alkaloid that lacks reinforcing properties. Myosmine fulfills this role quantitatively: it fails to maintain intravenous self-administration in squirrel monkeys and does not lower intracranial self-stimulation thresholds in rats, whereas nicotine and nornicotine produce robust reinforcement . Myosmine's >290-fold lower affinity for α4β2 nAChRs provides the molecular basis for this behavioral dissociation [9]. By including myosmine as a negative control, researchers can distinguish nAChR-mediated reinforcing effects from non-specific behavioral or toxicological effects, strengthening the validity of their experimental conclusions. This application is particularly valuable for drug discrimination, conditioned place preference, and self-administration paradigms .

Biomonitoring and Dietary Exposure Assessment of HPB-Releasing Adducts

Myosmine is uniquely suited for studies of dietary nitrosamine precursors and their contribution to the human exposome. Unlike the potent tobacco-specific nitrosamines NNN and NNK, which are primarily found in tobacco products, myosmine is ubiquitously present in common foods (maize, rice, potatoes, nuts, milk) and can be nitrosated endogenously to yield the same HPB-releasing DNA adducts as NNN . In controlled animal studies, myosmine produces measurable hemoglobin adducts (0.33 fmol HPB/mg Hb) at environmentally relevant doses, providing a benchmark for human biomonitoring studies [9]. Researchers assessing dietary exposure to genotoxicants, investigating the etiology of esophageal adenocarcinoma, or developing adductomics methods should procure myosmine as a positive control and calibration standard for HPB adduct quantification .

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